molecular formula C5H8O3 B590971 Levulinic-d5 Acid CAS No. 1206185-52-5

Levulinic-d5 Acid

Cat. No.: B590971
CAS No.: 1206185-52-5
M. Wt: 121.147
InChI Key: JOOXCMJARBKPKM-ZBJDZAJPSA-N
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Description

Levulinic-d5 Acid, also known as 4-oxopentanoic-d5 acid, is a deuterated form of levulinic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a versatile platform chemical with a ketone group and a carboxylic acid group, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Levulinic-d5 Acid can be synthesized through the hydrolysis of lignocellulosic biomass at elevated temperatures (100–250°C) using acid catalysts . The process involves the depolymerization of cellulose and hemicellulose fractions in biomass, followed by the conversion of the resulting monosaccharides into levulinic acid. Deuterated reagents are used to introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves the use of renewable resources such as lignocellulosic biomass. The process includes pretreatment, hydrolysis, and dehydration steps, with the use of robust catalysts to improve reaction selectivity and yield . The separation and recovery of this compound from the reaction mixture are critical steps in the production process.

Chemical Reactions Analysis

Types of Reactions

Levulinic-d5 Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to succinic acid or other oxidized derivatives.

    Reduction: Formation of γ-valerolactone or other reduced products.

    Substitution: Formation of esters, amides, and other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Succinic acid, maleic acid.

    Reduction: γ-Valerolactone, valeric acid.

    Substitution: Levulinic esters, levulinic amides.

Scientific Research Applications

Levulinic-d5 Acid has a wide range of applications in scientific research:

Mechanism of Action

Levulinic-d5 Acid exerts its effects through its functional groups. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable this compound to act as an intermediate in various chemical pathways, targeting specific molecular structures and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Levulinic Acid: The non-deuterated form of Levulinic-d5 Acid, widely used in similar applications.

    γ-Valerolactone: A reduced derivative of levulinic acid with applications in fuel additives and solvents.

    Succinic Acid: An oxidized derivative of levulinic acid used in the production of polymers and resins.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in research for studying the behavior of levulinic acid derivatives under various conditions .

Properties

CAS No.

1206185-52-5

Molecular Formula

C5H8O3

Molecular Weight

121.147

IUPAC Name

3,3,5,5,5-pentadeuterio-4-oxopentanoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2

InChI Key

JOOXCMJARBKPKM-ZBJDZAJPSA-N

SMILES

CC(=O)CCC(=O)O

Synonyms

3-Acetylpropionic-d5 Acid;  3-Oxobutanecarboxylic-d5 Acid;  4-Ketovaleric-d5 Acid;  4-Oxopentanoic-d5 Acid;  4-Oxovaleric-d5 Acid;  Laevulinic-d5 Acid;  Levulic-d5 Acid;  NSC 3716;  β-Acetylpropionic-d5 Acid;  γ-Ketovaleric-d5 Acid

Origin of Product

United States

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